Ambrisentan acyl beta-D-glucuronide
Descripción general
Descripción
Ambrisentan acyl β-D-glucuronide is a biochemical used for proteomics research . It has a CAS number of 1106685-58-8 and a molecular weight of 554.55 . The molecular formula is C28H30N2O10 . It is a metabolite of Ambrisentan .
Synthesis Analysis
The synthesis of glucuronides involves the transfer of the glucuronic group from uridine 5’-diphospho-glucuronic acid (UDPGA) to different substrate molecules containing oxygen, nitrogen, sulfur or carboxyl functional groups to generate relatively polar/hydrophilic glucuronide conjugate . The synthesis of glycosides of glucuronic acids can be placed into two broad categories involving either oxidation of the corresponding glucoside or by carrying out the glycosidation on an activated glucuronic acid .Chemical Reactions Analysis
Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .Physical And Chemical Properties Analysis
Ambrisentan acyl β-D-glucuronide is a solid substance . It has a melting point of >133° C . The molecular weight is 554.55 and the molecular formula is C28H30N2O10 .Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Interactions
Metabolism and Safety Profile : Ambrisentan undergoes extensive metabolism, mainly through glucuronidation, to form ambrisentan acyl beta-D-glucuronide among other metabolites. Studies have evaluated the impact of other drugs on the pharmacokinetics of ambrisentan, noting that strong inducers of cytochrome P450 (CYP) enzymes and inhibitors of organic anion transporter polypeptides (OATPs) may influence its plasma concentrations. However, specific investigations into ambrisentan acyl beta-D-glucuronide's role in these processes are limited within the available literature (Harrison et al., 2010).
Drug-Drug Interactions : The interaction between ambrisentan and other drugs, such as rifampicin, has been studied to understand the effect on ambrisentan's metabolism and safety profile. These studies aim to ensure ambrisentan's effective use in treating PAH without compromising patient safety due to adverse drug interactions. While the formation of ambrisentan acyl beta-D-glucuronide is a key aspect of its metabolism, research primarily focuses on the overall pharmacokinetic changes rather than on this metabolite specifically (Richards et al., 2011).
Mecanismo De Acción
Target of Action
Ambrisentan acyl beta-D-glucuronide is a derivative of Ambrisentan . Ambrisentan is a selective type A endothelin receptor antagonist . The primary target of Ambrisentan is the endothelin type A (ETA) receptor . The ETA receptor plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
Ambrisentan, and by extension, Ambrisentan acyl beta-D-glucuronide, works by selectively inhibiting the ETA receptor . This inhibition prevents the action of the endogenous peptide endothelin-1 (ET-1) on the ETA receptor . As a result, the muscles in blood vessels are prevented from constricting, allowing them to relax and leading to a reduction in blood pressure .
Biochemical Pathways
Ambrisentan’s action on the ETA receptor inhibits phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation .
Pharmacokinetics
Ambrisentan is primarily metabolized by uridine 5’-diphosphate glucuronosyltransferases (ugts) to form ambrisentan glucuronide . It is also metabolized to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 to form 4-hydroxymethyl ambrisentan, which is further glucuronidated to 4-hydroxymethyl ambrisentan glucuronide .
Result of Action
Ambrisentan’s action results in the relaxation of blood vessels and a reduction in blood pressure .
Action Environment
For instance, the efficacy of Ambrisentan can be affected by factors such as the patient’s health status, other medications they may be taking, and their genetic makeup .
Safety and Hazards
Direcciones Futuras
The physiological consequences of acyl glucuronidation have been investigated incompletely but include effects on drug metabolism, protein binding, distribution and clearance that impact upon pharmacological and toxicological outcomes . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response . The development of potent inhibitors of βGLU in human intestinal microbiota has aroused increased attention over the years .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHJFBFSJYTXDX-MVTLKLODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648972 | |
Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ambrisentan acyl beta-D-glucuronide | |
CAS RN |
1106685-58-8 | |
Record name | Ambrisentan acyl beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.